Cas no 72954-65-5 (1-Ethyl-5-hydroxy-2-pyrrolidinone)

1-Ethyl-5-hydroxy-2-pyrrolidinone 化学的及び物理的性質
名前と識別子
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- 1-Ethyl-5-hydroxy-2-pyrrolidinone
- 1-Ethyl-5-hydroxypyrrolidin-2-one
- 5-hydroxy-N-ethyl-2-pyrrolidone
- 1-Ethyl-5-hydroxy-2-pyrrolizinone
-
- インチ: 1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3
- InChIKey: RIOOHZIYIQTLNP-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(N1CC)=O
計算された属性
- せいみつぶんしりょう: 129.078978594 g/mol
- どういたいしつりょう: 129.078978594 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- ぶんしりょう: 129.16
- トポロジー分子極性表面積: 40.5
1-Ethyl-5-hydroxy-2-pyrrolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E919175-50mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 50mg |
$ 199.00 | 2023-09-07 | ||
A2B Chem LLC | AW53796-50mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 50mg |
$300.00 | 2023-12-30 | ||
TRC | E919175-500mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 500mg |
$ 1579.00 | 2023-09-07 | ||
A2B Chem LLC | AW53796-500mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 500mg |
$1542.00 | 2023-12-30 |
1-Ethyl-5-hydroxy-2-pyrrolidinone 関連文献
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James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417
1-Ethyl-5-hydroxy-2-pyrrolidinoneに関する追加情報
Introduction to 1-Ethyl-5-hydroxy-2-pyrrolidinone (CAS No. 72954-65-5)
1-Ethyl-5-hydroxy-2-pyrrolidinone, identified by its Chemical Abstracts Service (CAS) number 72954-65-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a pyrrolidinone core with ethyl and hydroxyl substituents, has garnered attention due to its versatile structural framework and potential applications in drug development and chemical research. The unique arrangement of functional groups in 1-Ethyl-5-hydroxy-2-pyrrolidinone makes it a valuable intermediate in synthesizing more complex molecules, particularly in the context of medicinal chemistry.
The compound's structure consists of a six-membered ring containing nitrogen, with an ethyl group attached to the first carbon and a hydroxyl group at the fifth position. This configuration imparts specific reactivity patterns, making it useful in various synthetic pathways. In recent years, advancements in computational chemistry and molecular modeling have enhanced our understanding of how 1-Ethyl-5-hydroxy-2-pyrrolidinone interacts with biological targets, providing insights into its potential pharmacological properties.
One of the most compelling aspects of 1-Ethyl-5-hydroxy-2-pyrrolidinone is its role as a building block in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, studies have explored its utility in creating derivatives that exhibit antimicrobial and anti-inflammatory properties. The hydroxyl group, in particular, serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
Recent research has also highlighted the compound's significance in the context of green chemistry. The development of sustainable synthetic routes for 1-Ethyl-5-hydroxy-2-pyrrolidinone has been a focus area, with efforts aimed at minimizing waste and reducing energy consumption. These initiatives align with broader trends in pharmaceutical manufacturing, where environmental considerations are increasingly integrated into synthetic strategies. The compound's compatibility with catalytic processes has been particularly noteworthy, enabling more efficient production methods.
The pharmacological profile of 1-Ethyl-5-hydroxy-2-pyrrolidinone is another area of active investigation. Preclinical studies have suggested that derivatives of this compound may interfere with key enzymatic pathways involved in disease progression. For example, modifications to the ethyl substituent have been explored to enhance binding affinity to target proteins, potentially leading to improved drug efficacy. Additionally, the hydroxyl group's ability to engage in hydrogen bonding has been exploited to optimize molecular interactions with biological receptors.
In the realm of material science, 1-Ethyl-5-hydroxy-2-pyrrolidinone has shown promise as a precursor for developing functional materials. Its ability to form stable complexes with other molecules makes it useful in creating polymers and coatings with tailored properties. These applications are particularly relevant in sectors such as electronics and biomedical engineering, where precise control over material characteristics is essential.
The synthesis of 1-Ethyl-5-hydroxy-2-pyrrolidinone itself presents interesting challenges and opportunities. Traditional methods often involve multi-step reactions that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic chemistry have introduced more streamlined approaches, leveraging transition metal catalysis and flow chemistry techniques to improve efficiency. Such advancements not only facilitate access to the compound but also contribute to the broader toolbox available to synthetic chemists.
Future directions for research on 1-Ethyl-5-hydroxy-2-pyrrolidinone are likely to focus on expanding its applications and understanding its mechanistic behavior in greater detail. Computational studies are expected to play a pivotal role in predicting how modifications to its structure will influence its biological activity. Furthermore, collaborations between academia and industry will be crucial in translating laboratory findings into practical applications.
The growing interest in 1-Ethyl-5-hydroxy-2-pyrrolidinone underscores its importance as a versatile chemical entity with far-reaching implications across multiple disciplines. As our understanding of its properties continues to evolve, so too will its role in advancing scientific knowledge and technological innovation.
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